molecular formula C16H22N2O3 B2985952 N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361749-85-9

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2985952
M. Wt: 290.363
InChI Key: MVETXDKARMQNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide, also known as Bimatoprost, is a synthetic prostamide analog that has been used in the treatment of glaucoma and ocular hypertension. Bimatoprost is a highly effective drug that has been approved by the FDA for the treatment of these eye conditions.

Mechanism Of Action

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide works by activating the prostamide receptors in the eye, which increases the outflow of aqueous humor from the eye. This results in a reduction in intraocular pressure, which is the primary mechanism of action of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide. N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide also stimulates the growth of eyelashes by increasing the number of hairs in the growth phase of the hair cycle.

Biochemical And Physiological Effects

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has various biochemical and physiological effects on the body. N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has been shown to increase the production of nitric oxide, a signaling molecule that plays a key role in the regulation of blood flow and blood pressure. N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has also been shown to increase the production of collagen, a protein that is essential for the health of the skin and hair.

Advantages And Limitations For Lab Experiments

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has several advantages as a research tool, including its high potency, specificity, and selectivity. N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide is also relatively easy to synthesize, making it readily available for use in research studies. However, there are some limitations to the use of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide in scientific research. One area of research is the development of new treatments for glaucoma and ocular hypertension that are based on the mechanism of action of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide. Another area of research is the use of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide in the treatment of other eye conditions, such as macular degeneration and diabetic retinopathy. Additionally, N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide may have potential applications in the treatment of skin and hair disorders, such as alopecia and psoriasis.

Synthesis Methods

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 17-phenyltrinor-prostaglandin E2 with 3-butyn-1-ol, followed by a series of chemical reactions, including bromination, reduction, and protection, to produce the final product, N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide.

Scientific Research Applications

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research for its various biological and physiological effects. One of the primary applications of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide is in the treatment of glaucoma and ocular hypertension. N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has been shown to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has also been used in the treatment of eyelash hypotrichosis, a condition characterized by the loss of eyelashes.

properties

IUPAC Name

N-[2-(3-butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-11(3)13-9-12(7-8-14(13)19)17-15(20)10-18(4)16(21)6-2/h6-9,11,19H,2,5,10H2,1,3-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVETXDKARMQNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)NC(=O)CN(C)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide

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